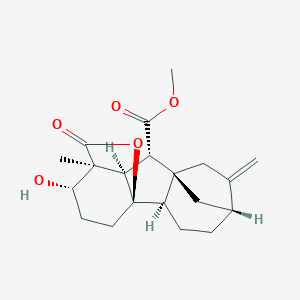

赤霉素A4甲酯

描述

Gibberellin A4 Methyl Ester Description

Gibberellin A4 methyl ester is a derivative of gibberellins, which are a group of plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, enzyme induction, and leaf and fruit senescence. Gibberellins have a characteristic gibbane skeleton, which is essential for their biological activity .

Synthesis Analysis

The synthesis of gibberellin A4 methyl ester and related compounds has been a subject of interest in several studies. For instance, the partial synthesis of beyergibberellin A4 methyl ester was achieved from methyl gibberellate via gibberellin A1 methyl ester and its 3-epimer . Another study reported the transformation of gibberellic acid into the methyl esters of gibberellins A36 and A37, which involved reductive processes and oxidative cleavage . Additionally, the synthesis of gibberellin A117 methyl ester, a potent antheridiogen, was confirmed through the synthesis of an authentic sample from a derivative of GA73 .

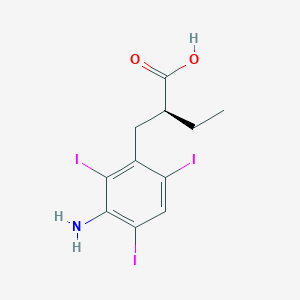

Molecular Structure Analysis

The molecular structure of gibberellin A4 methyl ester has been elucidated using various spectroscopic techniques. Full assignments of the 1H NMR chemical shifts of the ring A protons in gibberellin A4 methyl ester were made based on deuterium-labeled derivatives, which helped determine the stereochemistry of the deuterium atoms in the molecule . The crystal and molecular structure of a related compound, 3-dehydro gibberellin A3 methyl ester, was determined by X-ray analysis, providing insights into the molecular packing arrangement and its correlation with photoreactivity .

Chemical Reactions Analysis

Gibberellin A4 methyl ester undergoes various chemical reactions. For example, the solvolysis of gibberellin A5 methyl ester toluene-p-sulphonate, a related compound, was studied to understand the reactivity of a bicyclo[3,2,1]octane bridgehead ester . The photochemical reactions of gibberellin enones have also been explored, revealing the formation of primary dimers through intermolecular photocycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of gibberellin A4 methyl ester are closely related to its structure and reactivity. The solvolysis study of gibberellin A5 methyl ester toluene-p-sulphonate provided insights into the reactivity of gibberellin esters . The NMR assignments for gibberellin A4 methyl ester derivatives contributed to understanding the physical properties and molecular dynamics of these compounds . The crystal structure analysis of 3-dehydro gibberellin A3 methyl ester revealed lattice parameters and space group, which are important for understanding the solid-state properties of gibberellin esters .

科学研究应用

1. 色谱分析和鉴定

赤霉素A4甲酯以及其他赤霉素可以使用色谱技术进行分析和鉴定。薄层色谱和气液色谱已被用于分离和鉴定包括赤霉素A4甲酯在内的赤霉素(Cavell等,1967)。这种技术对研究植物组织中赤霉素的分布和浓度至关重要。

2. 生物活性

赤霉素的生物活性,包括赤霉素A4甲酯,已在各种生物测定中进行了比较。这些研究有助于理解赤霉素的结构活性关系及其在植物生长和发育中的作用(Keith et al., 1979)。

3. 分子和晶体结构

使用X射线晶体学确定了赤霉素A4甲酯的分子和晶体结构。这项研究为了解赤霉素的分子构型和立体化学提供了见解,这对于理解它们的生物功能至关重要(Ellames et al., 1979)。

4. 合成和衍生物

已进行了赤霉素A4甲酯及其衍生物的合成研究。这些研究对于生产和修改赤霉素以用于各种实验和农业应用至关重要(Fraga et al., 1984)。

5. 生物化学反应中的立体化学

已对赤霉素A4甲酯在各种生物化学反应中的立体化学进行了研究,为了解赤霉素在生物系统中的行为提供了宝贵信息(Macmillan & Willis, 1984)。

安全和危害

属性

IUPAC Name |

methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10-8-19-9-11(10)4-5-12(19)20-7-6-13(21)18(2,17(23)25-20)15(20)14(19)16(22)24-3/h11-15,21H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDTWBSMNXMGIJ-ZTVWUKKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gibberellin A4 methyl ester | |

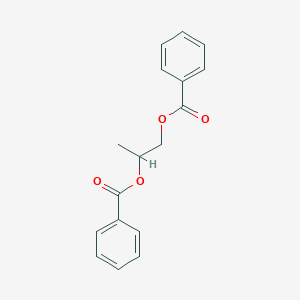

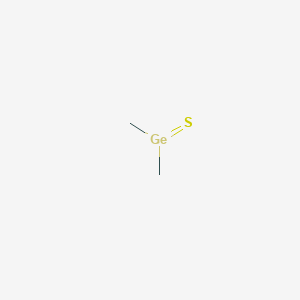

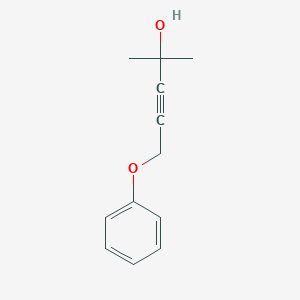

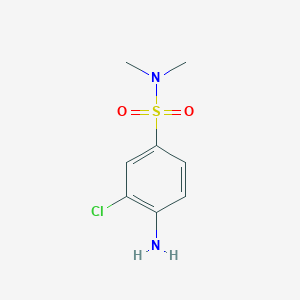

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。